molecular formula C22H17N3O5S B2938054 N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 890645-73-5

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2938054
CAS No.: 890645-73-5
M. Wt: 435.45
InChI Key: RRMDNKWVOKYHLA-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core linked to a 5-benzyl-1,3-thiazol-2-yl group and a 4-methoxy-2-nitrophenyl substituent. Its structure combines electron-rich (methoxy) and electron-deficient (nitro) aromatic systems, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-29-15-7-8-17(18(12-15)25(27)28)19-9-10-20(30-19)21(26)24-22-23-13-16(31-22)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMDNKWVOKYHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo experiments, and synthesizing data on its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S. Its structure features a thiazole ring, a furan moiety, and a nitrophenyl group, which are known to contribute to its biological activities.

Chemical Structure

ComponentDescription
Thiazole RingContributes to antimicrobial properties
Furan MoietyEnhances interaction with biological targets
Nitro GroupPotentially increases reactivity and potency

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its efficacy against various bacterial strains.

In Vitro Studies

  • Antibacterial Activity : The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating superior efficacy.
  • Antifungal Activity : In tests against Candida species, the compound showed promising antifungal activity with MIC values comparable to established antifungal agents.

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro assays using human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis significantly more than control treatments. The IC50 values were reported at sub-micromolar concentrations, suggesting high potency.
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway. This was evidenced by decreased phosphorylation of Akt in treated cells.

Summary of Biological Activities

Activity TypeTested Organisms/Cell LinesObserved EffectsIC50/MIC Values
AntibacterialS. aureus, E. coliSignificant growth inhibitionMIC < 10 µg/mL
AntifungalCandida spp.Effective antifungal activityMIC < 15 µg/mL
AnticancerMCF-7, A549Induction of apoptosisIC50 ~ 0.5 µM

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substituent Variations

Nitrothiazole-Furan Carboxamides ()

Compounds 64–68 share the nitrothiazol-2-yl and furan-2-carboxamide framework but differ in the aryl substituents on the furan ring. For example:

  • Compound 65 : 5-Phenylfuran substituent.
  • Compound 66 : 3-Chlorophenylfuran substituent.
  • Compound 68 : 3-Trifluoromethylphenylfuran substituent.

Key Differences :

  • The target compound’s 4-methoxy-2-nitrophenyl group introduces steric bulk and hydrogen-bonding capacity compared to simpler phenyl substituents.
Nitrothiophene Carboxamides ()

Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () replace the furan with a thiophene ring.

  • Impact of Heteroatom : Thiophene’s sulfur atom increases lipophilicity (higher ALogP) compared to furan’s oxygen, altering membrane permeability and metabolic stability .
  • Biological Relevance : Thiophene-based analogues in showed narrow-spectrum antibacterial activity, suggesting structure-dependent target specificity.

Physicochemical Properties

Compound Core Structure ALogP Molecular Weight (g/mol) Key Substituents
Target Compound Furan ~3.5* ~407.4† 4-Methoxy-2-nitrophenyl, 5-benzyl
Compound 65 () Furan N/A 356.3 Phenyl
Compound 9 () Thiophene N/A 377.4 4-Fluorophenyl, 5-methylthiazole
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl] () Thiazole N/A Variable Variable R groups (e.g., morpholine)

*Estimated based on ’s ALogP values for similar compounds (e.g., AB2: 2.85–3.59) .
†Calculated from molecular formula C₂₂H₁₈N₄O₅S.

Solubility : The target’s methoxy group may improve aqueous solubility relative to halogenated or trifluoromethyl analogues (e.g., Compound 66, 68) .

Spectroscopic Characterization

  • ¹H NMR: The target’s methoxy (-OCH₃) and nitro (-NO₂) groups would produce distinct signals at ~3.8 ppm (singlet) and 8.2–8.5 ppm (aromatic protons), respectively, similar to Compound 65’s phenyl signals (7.4–7.6 ppm) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 407.4 (C₂₂H₁₉N₄O₅S⁺), comparable to Compound 68’s HRMS data (C₁₅H₉F₃N₃O₃S₂: m/z 412.0) .

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